molecular formula C15H8ClF2NO2 B12892597 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one CAS No. 188967-75-1

7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one

Cat. No.: B12892597
CAS No.: 188967-75-1
M. Wt: 307.68 g/mol
InChI Key: GEQPCENAIGNBRW-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and fluorobenzene derivatives.

    Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinoline core.

    Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents like chlorine gas and fluorine-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the quinoline core or the substituents.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or Grignard reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics or antiviral agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one involves its interaction with bacterial enzymes. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and spectrum of activity. The presence of both chlorine and fluorine atoms may enhance its stability and potency compared to other quinolones.

Properties

CAS No.

188967-75-1

Molecular Formula

C15H8ClF2NO2

Molecular Weight

307.68 g/mol

IUPAC Name

7-chloro-6-fluoro-1-(4-fluorophenyl)-3-hydroxyquinolin-4-one

InChI

InChI=1S/C15H8ClF2NO2/c16-11-6-13-10(5-12(11)18)15(21)14(20)7-19(13)9-3-1-8(17)2-4-9/h1-7,20H

InChI Key

GEQPCENAIGNBRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)O)F

Origin of Product

United States

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